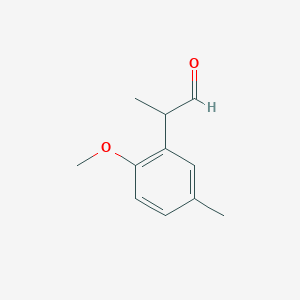

2-(2-Methoxy-5-methylphenyl)propanal

Description

2-(2-Methoxy-5-methylphenyl)propanal is an aromatic aldehyde featuring a propanal backbone substituted with a 2-methoxy-5-methylphenyl group. The compound’s molecular formula is C₁₁H₁₄O₂, with a molecular weight of 178.23 g/mol. The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring influence its electronic and steric properties, making it a versatile intermediate in organic synthesis and fragrance applications.

The compound’s aldehyde group renders it reactive in condensation and nucleophilic addition reactions, which are critical in synthesizing heterocycles or flavoring agents. Its applications may overlap with analogues used in pharmaceuticals, agrochemicals, or perfumery.

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(2-methoxy-5-methylphenyl)propanal |

InChI |

InChI=1S/C11H14O2/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-7,9H,1-3H3 |

InChI Key |

HJXAMADMHLTOIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(C)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-(2-Methoxy-5-methylphenyl)propanal

General Synthetic Routes

The synthesis of this compound generally involves functionalization of appropriately substituted aromatic precursors followed by introduction of the aldehyde group. The key synthetic strategies include:

- Friedel-Crafts acylation on methoxy-methyl substituted benzene derivatives.

- Reduction and oxidation steps on intermediate compounds bearing propionic acid or related side chains.

- Use of selective reagents and catalysts to control regioselectivity and functional group transformations.

Reported Synthetic Procedures

Friedel-Crafts Acylation Approach

A Friedel-Crafts acylation is a common method to install the propanal side chain on the aromatic ring. For example, in related syntheses of 2-substituted aromatic aldehydes:

- A substituted benzene (e.g., 1-ethoxy-4-methylbenzene) is reacted with an acyl chloride or equivalent acylating agent in the presence of aluminum chloride (AlCl3) catalyst at low temperatures (0 °C to room temperature).

- The reaction is typically stirred for extended periods (up to 16 hours) to ensure completion.

- Workup involves quenching with aqueous acid (e.g., 1M HCl) and extraction with organic solvents such as dichloromethane.

- Purification is achieved by flash column chromatography using ethyl acetate/hexanes gradients.

This method can be adapted for this compound by selecting appropriately substituted benzene derivatives and acylating agents.

Reduction of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropionic Acid Derivatives

A patent describes a multi-step process involving:

- Reduction of 3-(2-methoxy-5-methylphenyl)-3-phenylpropionic acid using sodium borohydride as a reducing agent.

- The reaction is carried out in solvents such as dioxane, tetrahydrofuran, or dimethylformamide at 60-75 °C for 8-10 hours.

- Acidic reagents like methanesulfonic acid are added to facilitate the reduction.

- After reaction completion, the mixture is cooled to 0-5 °C, acidified to pH 2-3, and extracted with ethyl acetate or dichloromethane.

- The organic layers are washed, dried, and solvents removed under reduced pressure to isolate the hydroxyl-protected intermediate.

- Further heating in isopropyl alcohol at 70-80 °C for 1-3 hours, followed by filtration and drying, yields purified intermediates.

- Final steps include basification and extraction to obtain the desired amine or aldehyde derivatives.

While this patent primarily targets related compounds, the methodology can be adapted to synthesize this compound by modifying the starting materials and controlling reaction conditions.

Alternative Synthetic Considerations

- Grignard reactions and other organometallic approaches may be employed to introduce the propanal moiety onto the aromatic ring.

- Selective oxidation of corresponding alcohol intermediates can yield the aldehyde functionality.

- Use of protecting groups during multi-step syntheses to prevent side reactions on sensitive methoxy or methyl substituents.

Summary Table of Preparation Methods

Chemical Reactions Analysis

2-(2-Methoxy-5-methylphenyl)propanal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Condensation: It can participate in condensation reactions with other aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)propanal has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.

Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)propanal involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the benzene ring can influence its reactivity and interactions with other molecules. The propanal group can undergo various chemical transformations, leading to the formation of different products. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 2-(2-Methoxy-5-methylphenyl)propanal

The following table compares this compound with structurally related compounds, highlighting key differences in substituents, functional groups, and applications:

Functional Group and Reactivity Comparison

- Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound enables condensation reactions (e.g., Knoevenagel or Aldol), whereas 3-(5-Bromo-2-methoxyphenyl)propanoic acid’s carboxylic acid group participates in esterification or amide formation .

- Electron-Donating vs. Electron-Withdrawing Substituents: The methoxy and methyl groups in this compound enhance electron density on the phenyl ring, increasing electrophilic substitution reactivity. In contrast, the chloro substituents in 2-(2,4-Dichlorophenoxy)propanal deactivate the ring, directing reactions to specific positions .

Physicochemical Properties

- Boiling Point/Solubility : While explicit data are unavailable for the target compound, 2-Methyl-3-(3,4-methylenedioxyphenyl)propanal (a liquid with d = 1.16 g/cm³) suggests similar aldehydes may have low volatility and moderate solubility in organic solvents .

- Stability : The electron-donating methoxy group in this compound may stabilize the aldehyde against oxidation compared to halogenated analogues .

Biological Activity

Introduction

2-(2-Methoxy-5-methylphenyl)propanal, also known as 2-Methoxy-5-methylbenzylacetaldehyde, is an organic compound with the molecular formula CHO. This compound has garnered attention due to its potential biological activities, including effects on various cellular pathways and interactions with biological targets. This article explores the biological activity of this compound through detailed research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 590884 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Its structure allows for potential interactions with receptors and enzymes involved in metabolic pathways. The methoxy and methyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, thus protecting cells from oxidative stress. The antioxidant mechanism is believed to involve the donation of hydrogen atoms from the methoxy group, stabilizing reactive oxygen species (ROS) .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential application in treating inflammatory diseases by modulating immune responses .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. Results indicated that it possesses moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism may involve disruption of bacterial cell membranes due to its lipophilic nature .

Case Study 1: Antioxidant Activity Assessment

In a controlled study assessing the antioxidant capacity of various aldehydes, this compound was found to have a higher radical scavenging ability compared to other similar compounds. The study utilized DPPH (1,1-diphenyl-2-picrylhydrazyl) assay methods to quantify antioxidant activity, revealing an IC value indicative of strong scavenging potential .

Case Study 2: Anti-inflammatory Mechanisms

A recent investigation into the anti-inflammatory effects of this compound involved treating LPS-stimulated macrophages with varying concentrations of this compound. The results showed a dose-dependent decrease in cytokine release, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Antioxidant Activity : Effective scavenging of free radicals.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokine production.

- Antimicrobial Properties : Moderate efficacy against specific bacterial strains.

These findings underscore the potential therapeutic applications of this compound in oxidative stress-related diseases and inflammatory conditions.

Q & A

Q. How can this compound be functionalized for drug discovery?

- Methodology :

- Reductive Amination : React with primary amines (e.g., benzylamine) under H₂/Pd-C to form secondary amines. Screen for antimicrobial activity via microdilution assays .

- Click Chemistry : Attach triazole moieties using Cu(I)-catalyzed azide-alkyne cycloaddition. Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.